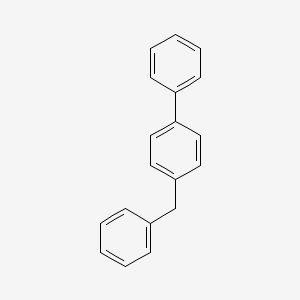

4-Benzylbiphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPLQTQFIZBOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210197 | |

| Record name | 4-(Phenylmethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-42-3 | |

| Record name | p-Benzylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 613-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylmethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(PHENYLMETHYL)-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NM7FB925T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzylbiphenyl: Properties, Synthesis, and Applications

Abstract

4-Benzylbiphenyl is an aromatic hydrocarbon featuring a biphenyl core substituted with a benzyl group. This guide provides a comprehensive technical overview of its core physical and chemical properties, established synthetic methodologies, reactivity profile, and its relevance within the fields of chemical research and drug development. The document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its handling, characterization, and potential applications. We will delve into the causality behind experimental choices, supported by authoritative references, to ensure a trustworthy and self-validating resource.

Introduction and Molecular Overview

This compound, also known as 1-benzyl-4-phenylbenzene, belongs to the class of polycyclic aromatic hydrocarbons.[1] Its structure consists of a biphenyl moiety, where two phenyl rings are linked by a single bond, and a benzyl group (a phenyl ring attached to a methylene bridge) substituted at the 4-position of one of the biphenyl rings. This structural arrangement imparts a unique combination of steric and electronic properties, making it a subject of interest in organic synthesis and materials science. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, often utilized as a core pharmacophore or a scaffold to orient other functional groups.[2] Understanding the fundamental properties of derivatives like this compound is crucial for leveraging their potential in designing novel molecules with specific therapeutic or material functions.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound define its behavior in various chemical environments and are critical for its handling, purification, and application. These properties are summarized in the table below.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₆ | [1][3] |

| Molecular Weight | 244.3 g/mol | [1] |

| IUPAC Name | 1-benzyl-4-phenylbenzene | [1] |

| CAS Number | 613-42-3 | [1][3] |

| Appearance | White powder/solid | [4] |

| Odor | Odorless | [4] |

| Melting Point | 83 - 88 °C / 181.4 - 190.4 °F | [4] |

| Boiling Point | No information available | [4] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [4] |

| Density | 1.171 g/cm³ (predicted) | [5] |

Spectroscopic Profile

Spectroscopic data is fundamental for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy : Proton NMR spectra are available for this compound, providing information on the arrangement of hydrogen atoms within the molecule.[1]

-

¹³C NMR Spectroscopy : Carbon NMR data complements the proton NMR, revealing the carbon skeleton of the molecule.[1]

-

Infrared (IR) Spectroscopy : IR spectra, obtained via techniques like FTIR and ATR, show characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and C-H bonds.[1]

-

Mass Spectrometry (MS) : GC-MS data confirms the molecular weight of this compound, with a molecular ion peak (M+) observed at m/z 244.[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthetic Pathways

A. Friedel-Crafts Benzylation of Biphenyl

A primary method for synthesizing benzylbiphenyl isomers is the Friedel-Crafts alkylation of biphenyl with benzyl chloride.[6] This reaction is typically catalyzed by a Lewis acid or a solid acid catalyst like amorphous silica-alumina.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the benzyl carbocation (or a related electrophilic species) attacks the electron-rich biphenyl ring. This method produces a mixture of isomers, including the desired this compound (para-isomer), along with some dibenzylated byproducts.[6]

Caption: Friedel-Crafts benzylation of biphenyl.

B. Multi-Component Suzuki Coupling Reactions

Modern cross-coupling strategies offer more controlled and efficient routes. A multi-component, one-pot reaction has been developed utilizing Suzuki couplings to afford 4-benzyl-1,1′-biphenyls.[7] This method involves starting materials like 4-bromoacetophenone, tosylhydrazide, and two different arylboronic acids, demonstrating a sophisticated approach to constructing the target molecule with high efficiency.[7]

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[4]

-

Incompatible Materials : It is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions.

-

Hazardous Decomposition : Upon combustion or thermal decomposition, it can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[4][8]

-

Hazardous Reactions : No hazardous polymerization or other dangerous reactions have been reported under normal processing and storage conditions.[4]

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not widely documented, its structural motifs are highly relevant to drug discovery and medicinal chemistry.

-

Scaffold for Drug Design : The biphenyl core is a well-established scaffold in drug design. It can act as a bioisosteric replacement for other aromatic systems, helping to modulate properties like potency, solubility, and metabolic stability.[2] The benzyl group provides a lipophilic extension and a point for further functionalization, allowing chemists to explore structure-activity relationships (SAR).

-

Intermediate in Organic Synthesis : Biphenyl derivatives are key intermediates in the synthesis of various pharmaceuticals, including anti-hypertensive drugs.[9] For instance, 2-Cyano-4'-methylbiphenyl is a crucial intermediate for angiotensin II receptor blockers.[9] By analogy, this compound can serve as a building block for more complex molecules with potential biological activity.

-

Tool Compound in CNS Research : The dopamine D4 receptor (D₄R) has been a target for treating central nervous system (CNS) diseases. Research in this area has explored piperidine-based ligands, with various benzyl and biphenyl-like moieties attached, as D₄R antagonists.[10] The lipophilic nature of the this compound structure is relevant to designing compounds that can cross the blood-brain barrier.

Experimental Protocols

Representative Protocol: Suzuki Cross-Coupling

The following is a generalized, representative protocol for a Suzuki cross-coupling reaction to synthesize a biphenyl derivative. This protocol is illustrative and must be adapted and optimized for specific substrates and laboratory conditions based on peer-reviewed literature.

Objective: To couple an aryl halide with an arylboronic acid to form a biphenyl linkage.

Materials:

-

Aryl Halide (e.g., 4-bromobenzylbenzene)

-

Arylboronic Acid (e.g., Phenylboronic acid)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, Water mixture)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for reflux and workup

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.1-1.5 mmol), base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure biphenyl product.[11]

-

Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Caption: Generalized workflow for Suzuki cross-coupling.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety when working with this compound.

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[4][12] Avoid forming dust.[4][12]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures :

References

- ResearchGate. (n.d.).

- PubChem. (n.d.). p-Benzylbiphenyl.

- Stenutz. (n.d.). This compound. [Link]

- PubChem. (n.d.). 4-Benzoylbiphenyl.

- Unilong. (n.d.). 4-Benzoylbiphenyl CAS 2128-93-0. [Link]

- The Royal Society of Chemistry. (n.d.).

- Park, K. H., et al. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. [Link]

- The Royal Society of Chemistry. (2015). Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

- Beltrame, P., & Zuretti, G. (1998). Benzylation of Biphenyl with Benzyl Chloride over Amorphous Silica−Alumina: A Kinetic Study. Industrial & Engineering Chemistry Research, 37(9), 3515–3520. [Link]

- Boström, J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14793–14833. [Link]

- Keck, T. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]

Sources

- 1. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.be [fishersci.be]

- 5. This compound [stenutz.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

Core Compound Identity and Properties

An In-depth Technical Guide to 4-Benzylbiphenyl (CAS 613-42-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. From its fundamental physicochemical properties and synthesis to its analytical characterization and applications, this document serves as a detailed resource for professionals in the chemical and pharmaceutical sciences.

This compound, also known as 1-benzyl-4-phenylbenzene, is an aromatic hydrocarbon featuring a biphenyl core structure substituted with a benzyl group.[1][2] Its structure is foundational to a variety of more complex molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 613-42-3 | [2][3][4] |

| Molecular Formula | C₁₉H₁₆ | [2][4] |

| Molecular Weight | 244.33 g/mol | [4] |

| IUPAC Name | 1-benzyl-4-phenylbenzene | [2][5] |

| Synonyms | 4-Phenyldiphenylmethane, p-Benzylbiphenyl | [2] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 85-89 °C | [3][7] |

| Boiling Point | 285-286 °C (at 110 mmHg) | [7][8] |

| Density | ~1.043 g/cm³ | [7] |

| Flash Point | 208 °C | [3][8] |

| Solubility | Soluble in benzene. | [8] |

| Storage | Store at room temperature in a dry, cool, and well-ventilated place. | [6][8] |

Synthesis Methodologies

The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, which offer high selectivity and yield. The diphenylmethane framework is a common motif in various functional materials and bioactive compounds.[9]

Key Synthetic Routes

-

Suzuki-Miyaura Coupling: This is a highly versatile and widely used palladium-catalyzed cross-coupling reaction. For this compound, this can involve coupling a benzyl derivative (like a benzyl halide or ester) with 4-biphenylboronic acid, or a biphenyl derivative with a benzylboronic acid.[10][11] Recent advancements have enabled the use of benzyl esters (acetates, carbonates) as coupling partners, which can be conducted under an air atmosphere, enhancing the practicality of the method.[9][12][13]

-

Kumada Coupling: As the first nickel- or palladium-catalyzed cross-coupling reaction developed, the Kumada coupling utilizes a Grignard reagent.[14] It provides a cost-effective method for synthesizing unsymmetrical biaryls by coupling an aryl Grignard reagent with an aryl halide.[14] This method is applicable for forming the C-C bond between the benzyl and biphenyl moieties.

-

Friedel-Crafts Reaction: A classical approach involves the acid-catalyzed benzylation of biphenyl.[9] However, this method can suffer from limitations typical of Friedel-Crafts alkylations, such as polysubstitution and rearrangement, making it less suitable for synthesizing specifically substituted diphenylmethanes.[9][10]

Caption: Key cross-coupling strategies for this compound synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes an efficient palladium-catalyzed synthesis of diarylmethanes, adaptable for this compound, using a benzyl ester as a coupling partner. The use of an ester avoids the pre-conversion of a benzyl alcohol to a more reactive halide.[10][13]

Objective: To synthesize this compound via the coupling of 4-bromobenzyl acetate and phenylboronic acid, followed by a second coupling. This exemplifies a successive coupling strategy.[12][13]

Materials:

-

4-Bromobenzyl acetate

-

Phenylboronic acid

-

4-Biphenylboronic acid

-

Palladium(II) chloride (PdCl₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Toluene

-

Standard glassware for inert atmosphere synthesis

Step-by-Step Procedure:

-

Catalyst Preparation & Initial Setup: In a round-bottom flask under an air atmosphere, combine PdCl₂ (5 mol%) and dppb (5.5 mol%).

-

Rationale: The combination of a palladium source and a phosphine ligand generates the active Pd(0) catalyst in situ. Dppb is a bidentate ligand that stabilizes the palladium center and facilitates the catalytic cycle.

-

-

Reagent Addition: To the flask, add 4-bromobenzyl acetate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

-

Rationale: Phenylboronic acid is the organoboron nucleophile. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.

-

-

Solvent and Reflux: Add ethanol as the solvent and heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Rationale: Ethanol is an effective solvent for this transformation. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Intermediate Formation: This first coupling step forms 4-benzyl-1-bromobenzene. The reaction selectively occurs at the benzyl acetate position over the C-Br bond.[9][10]

-

Second Coupling: After the first step is complete, add 4-biphenylboronic acid and fresh catalyst/base to the reaction mixture to couple at the C-Br position, yielding this compound.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and structure of synthesized this compound.

Caption: General workflow for the purification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

-

Aromatic Protons (Ar-H): A complex multiplet region between approximately 7.0-7.6 ppm is expected, corresponding to the 14 protons of the three phenyl rings.[15][16]

-

Methylene Protons (-CH₂-): A characteristic singlet should appear around 4.0 ppm, integrating to 2 protons, corresponding to the benzylic methylene bridge.[15]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the single aliphatic methylene carbon, confirming the carbon skeleton.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and investigate fragmentation patterns, which serve as a molecular fingerprint.

-

Technique: Typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[17]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 244, corresponding to the molecular weight of this compound (C₁₉H₁₆).[2]

-

Key Fragmentation: Under electron ionization, the molecule will fragment in a characteristic manner.[17] Common fragmentation pathways include:

-

Loss of a hydrogen atom to give a fragment at m/z = 243.

-

Cleavage of the benzylic bond to produce a tropylium ion (C₇H₇⁺) at m/z = 91.

-

Formation of the biphenyl cation (C₁₂H₉⁺) at m/z = 153 or related fragments.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.[19]

-

Aromatic C-H Stretch: Sharp peaks are expected above 3000 cm⁻¹, typical for sp² C-H bonds in aromatic rings.[20]

-

Aromatic C=C Stretch: A series of absorptions between 1450-1600 cm⁻¹ corresponds to the carbon-carbon double bond stretching within the aromatic rings.[20][21]

-

C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region are indicative of the substitution patterns on the aromatic rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Method: Reversed-phase HPLC using a C18 or a biphenyl stationary phase is highly effective.[22][23] Biphenyl phases can offer unique selectivity (π-π interactions) for aromatic compounds compared to standard C18 columns.[22]

-

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid.[23]

-

Detection: UV detection at a wavelength such as 254 nm is suitable due to the strong chromophore of the biphenyl system.[22][23]

Applications in Research and Drug Development

This compound is primarily used as a research chemical and a building block in organic synthesis. The diphenylmethane and biphenyl scaffolds are prevalent in many biologically active compounds, making this molecule a valuable starting point for medicinal chemistry programs.

-

Synthetic Intermediate: It serves as a precursor for the synthesis of more complex polyaromatic structures, ligands for metal catalysts, and functional materials.

-

Scaffold for Drug Discovery: The core structure is found in various pharmacologically active agents. Its derivatives are investigated for a range of therapeutic targets.

-

Impurity Standard: It is listed as an impurity related to the synthesis of other active pharmaceutical ingredients, such as Bifonazole (Bifonazole impurity 17), making it essential for quality control and analytical method development in the pharmaceutical industry.[2]

Safety and Handling

According to safety data sheets, this compound is not classified as acutely hazardous, but standard laboratory precautions should be followed.[6]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation during handling.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Fire Safety: The compound is combustible. Use water spray, carbon dioxide, dry chemical, or chemical foam for extinguishing fires.[6][24] Thermal decomposition can produce irritating vapors and carbon oxides.[6][24]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

References

- Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7767–7771.

- Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega.

- ResearchGate. (n.d.). Synthetic methods for 4-benzyl-1,1′-biphenyl derivatives.

- Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids With 4-Bromobenzyl Acetate Under Air Atmosphere. ACS Omega, 2(11), 7767–7771.

- abcr GmbH. (n.d.). AB113921 | CAS 613-42-3.

- Sun-Chemil. (n.d.). Buy this compound 99% Silver white powder 613-42-3.

- National Center for Biotechnology Information. (n.d.). 4-Benzoylbiphenyl. PubChem Compound Database.

- Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki−Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega.

- Nishiwaki, N., et al. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.

- Stenutz, R. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). p-Benzylbiphenyl. PubChem Compound Database.

- Organic Chemistry Portal. (n.d.). Kumada Coupling.

- Bell, D. S., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.

- J&K Scientific LLC. (n.d.). This compound, 98%.

- Zhang, X., et al. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters.

- Jarvo, E. R., et al. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ChemRxiv.

- Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5966.

- Atay, N. Z. A., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry.

- ResearchGate. (n.d.). Kumada cross-coupling reaction for biaryl synthesis.

- Salunkhe, R. S., et al. (n.d.). Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. NIST Chemistry WebBook.

- SIELC Technologies. (n.d.). Separation of Benzyl 4-hydroxyphenyl ketone on Newcrom R1 HPLC column.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)....

- MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules.

- ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide.

- ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.

Sources

- 1. This compound [stenutz.eu]

- 2. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AB113921 | CAS 613-42-3 – abcr Gute Chemie [abcr.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. This compound | 613-42-3 [amp.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sci-hub.ru [sci-hub.ru]

- 13. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kumada Coupling [organic-chemistry.org]

- 15. 4-BENZYLPHENOL(101-53-1) 1H NMR spectrum [chemicalbook.com]

- 16. orgsyn.org [orgsyn.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Biphenyl [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. fishersci.be [fishersci.be]

4-Benzylbiphenyl: A Technical Guide for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Benzylbiphenyl (CAS 613-42-3), a significant aromatic hydrocarbon. Tailored for researchers, medicinal chemists, and material scientists, this document elucidates the core physicochemical properties, synthesis methodologies, and strategic applications of this compound, grounding all claims in established scientific literature.

Core Molecular Profile

This compound is a biaryl hydrocarbon distinguished by a benzyl group substituted onto a biphenyl scaffold. This structural arrangement imparts a unique combination of steric and electronic properties that are leveraged in various scientific fields.

Fundamental Properties

The essential chemical and physical characteristics of this compound are summarized below. These values are critical for experimental design, purification, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₆ | [1] |

| Molecular Weight | 244.34 g/mol | [1][2] |

| IUPAC Name | 1-benzyl-4-phenylbenzene | [2] |

| CAS Number | 613-42-3 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85.0 - 88.0 °C |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method is dictated by factors such as desired purity, scale, and the availability of starting materials. Two prevalent and mechanistically distinct methods are the Friedel-Crafts benzylation and the Suzuki-Miyaura cross-coupling reaction.

Method 1: Friedel-Crafts Benzylation of Biphenyl

This classic electrophilic aromatic substitution provides a direct route to this compound. The reaction involves the benzylation of biphenyl using benzyl chloride, typically catalyzed by a Lewis acid or a solid acid catalyst.

Causality of Protocol Choices: The use of a catalyst like amorphous silica-alumina is a strategic choice to mitigate some of the drawbacks of traditional Lewis acids (e.g., AlCl₃), such as catalyst waste and harsh reaction conditions[3]. The catalyst facilitates the formation of a benzyl carbocation (or a polarized complex), which then acts as the electrophile. Biphenyl's phenyl group is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product, this compound, is typically the major isomer formed[3].

Experimental Protocol: Benzylation over Amorphous Silica-Alumina [3]

-

Catalyst Activation: Activate amorphous silica-alumina catalyst by heating at 150 °C prior to use to remove adsorbed moisture.

-

Reaction Setup: In a slurry batch reactor, charge biphenyl and a suitable solvent (e.g., cyclohexane).

-

Catalyst Addition: Add the activated silica-alumina catalyst to the reactor.

-

Reagent Addition: Introduce benzyl chloride to the stirred mixture.

-

Reaction Condition: Maintain the reaction under vigorous magnetic stirring at a controlled temperature.

-

Monitoring: Monitor the reaction progress via Gas Chromatography (GC) to observe the formation of benzylbiphenyl isomers and dibenzyl derivatives.

-

Workup: Upon completion, filter the catalyst. The filtrate is then washed, dried, and concentrated under reduced pressure.

-

Purification: Purify the crude product using column chromatography or recrystallization to isolate the this compound isomer.

Sources

Solubility Profile of 4-Benzylbiphenyl in Organic Solvents: A Method-Centric Approach

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzylbiphenyl, a key intermediate in various synthetic applications. Recognizing the scarcity of published quantitative solubility data, this document adopts a method-centric approach. It equips researchers, scientists, and drug development professionals with the foundational principles, theoretical framework, and detailed experimental protocols necessary to determine the solubility of this compound in a range of organic solvents. The guide emphasizes the causality behind experimental choices, providing a robust framework for generating reliable and reproducible solubility data in the laboratory.

Introduction to this compound

This compound (CAS 613-42-3) is a solid aromatic hydrocarbon featuring a biphenyl core substituted with a benzyl group.[1][2] Its structure, comprising three phenyl rings, renders it highly non-polar. This characteristic is the primary determinant of its solubility behavior, making it a valuable building block in organic synthesis, particularly in reactions requiring non-polar environments and for the synthesis of complex molecular architectures. Understanding its solubility is critical for reaction solvent selection, process optimization, purification via crystallization, and formulation development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 613-42-3 | [1][3][4] |

| Molecular Formula | C₁₉H₁₆ | [1][3][5] |

| Molecular Weight | 244.33 g/mol | [1][2][3] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 85-88 °C | [1][4] |

| IUPAC Name | 1-benzyl-4-phenylbenzene | [2][4] |

Theoretical Solubility Profile & Comparative Analysis

The fundamental principle governing solubility is "like dissolves like."[6] Given the non-polar, aromatic structure of this compound, we can establish a strong theoretical framework for its solubility.

-

High Solubility is Expected in:

-

Aromatic Solvents: Benzene, Toluene. The π-π stacking interactions between the solvent and the multiple phenyl rings of this compound lead to favorable dissolution. Indeed, it is reported to be soluble in benzene.[1]

-

Non-polar Aprotic Solvents: Hexane, Cyclohexane. Van der Waals forces will be the primary interactions driving solubility.

-

-

Moderate Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane, Chloroform. While slightly polar, their ability to engage in van der Waals interactions with the large hydrocarbon structure should allow for moderate solubility. Related compounds like 4-hydroxybiphenyl are very soluble in chloroform.[7]

-

Ethers and Esters: Diethyl Ether, Ethyl Acetate. These solvents have moderate polarity. The solubility of the parent compound, biphenyl, in ethyl acetate is high, suggesting this compound will also be soluble.[8]

-

-

Low to Negligible Solubility is Expected in:

-

Polar Protic Solvents: Water, Methanol, Ethanol. The energy required to break the strong hydrogen bonds between these solvent molecules is not compensated by the weak interactions with the non-polar solute.

-

Polar Aprotic Solvents: Acetone, Dimethyl Sulfoxide (DMSO). While a related compound, 4-methylbiphenyl, is soluble in DMSO[9], the larger, more non-polar nature of this compound may limit its solubility in highly polar aprotic solvents.

-

This theoretical profile is supported by data from structurally similar compounds:

| Compound | Solvent(s) | Solubility Profile | Source(s) |

| 4-Methylbiphenyl | Water, Ethanol, DMSO | Insoluble in water; Soluble in ethanol and DMSO | [9][10] |

| 4-Hydroxybiphenyl | Alcohol, Ether, Chloroform | Very soluble | [7] |

| Biphenyl | Ethyl Acetate | Soluble | [8] |

| Benzyl Acetate | Benzene, Chloroform, Ethanol, Ether | Soluble/Miscible | [11] |

Experimental Determination of Solubility

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for assessing the solubility of a compound like this compound for applications such as reaction screening or crystallization.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the steps to determine the solubility of this compound at a specific temperature (e.g., 25°C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.22 µm chemically resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound solid to a vial (e.g., add ~100 mg to 5 mL of the chosen solvent). The key is to ensure that even after equilibrium is reached, a solid phase remains, confirming saturation.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can validate the minimum time required.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. This step is critical to remove all undissolved microcrystals.

-

Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method.

Analytical Quantification Methods

The choice of analytical method depends on the required precision and available equipment.

A. High-Performance Liquid Chromatography (HPLC-UV)

-

Rationale: This is the preferred method for its high accuracy and specificity. The aromatic nature of this compound makes it an excellent chromophore for UV detection.

-

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standards and the diluted sample onto a suitable HPLC column (e.g., C18 reverse-phase).

-

Detection: Monitor the elution using a UV detector at a wavelength of maximum absorbance (e.g., ~254 nm).

-

Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the equation of the line to calculate the concentration of the diluted sample, then back-calculate to find the concentration in the original saturated solution.

-

B. UV-Vis Spectrophotometry

-

Rationale: A faster but potentially less specific method. It is suitable for pure systems.

-

Methodology:

-

Calibration Curve: Prepare standard solutions and measure their absorbance at the λ_max. Plot absorbance vs. concentration to generate a Beer-Lambert Law calibration curve.

-

Analysis: Measure the absorbance of the accurately diluted filtrate.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility.

-

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the Shake-Flask method.

Conclusion

While published quantitative solubility data for this compound is limited, a strong theoretical and comparative analysis indicates high solubility in non-polar aromatic and aliphatic solvents and poor solubility in polar protic solvents. For researchers requiring precise data, this guide provides a comprehensive, validated experimental framework centered on the equilibrium shake-flask method coupled with modern analytical techniques like HPLC. By following these protocols, scientists can confidently generate the specific solubility data required to accelerate their research and development efforts, from reaction design to final product formulation.

References

- PubChem. p-Benzylbiphenyl.

- Stenutz. This compound. [Link]

- J&K Scientific LLC. This compound, 98% | 613-42-3. [Link]

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 11 Feb. 2025. [Link]

- Quora. How will you determine the solubility of a solid in a liquid solvent?[Link]

- Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. [Link]

- Slideshare. solubility experimental methods.pptx. [Link]

- PubChem. 4-Methylbiphenyl.

- PubChem. 4-Hydroxybiphenyl.

- Brainly.

- Wikipedia.

Sources

- 1. This compound | 613-42-3 [amp.chemicalbook.com]

- 2. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound [stenutz.eu]

- 6. youtube.com [youtube.com]

- 7. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. 4-Phenyltoluene | 644-08-6 [chemicalbook.com]

- 10. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzyl acetate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Benzylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Benzylbiphenyl in Modern Chemistry

This compound is a biaryl aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its structural motif, featuring a flexible benzyl group attached to a rigid biphenyl core, imparts unique physicochemical properties that are leveraged in various applications. In the realm of medicinal chemistry, the biphenyl scaffold is a common feature in pharmacologically active molecules, and understanding the impact of substitution on physical properties such as melting and boiling points is crucial for drug design and development. Furthermore, derivatives of this compound are utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals, where thermal stability and phase behavior are paramount.[1] This guide provides an in-depth exploration of the melting and boiling points of this compound, grounded in established experimental methodologies, to equip researchers with the foundational knowledge required for its effective utilization.

Core Physicochemical Properties of this compound

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. For this compound, these values reflect the energy required to overcome the van der Waals forces and pi-stacking interactions inherent to its aromatic structure.

| Property | Value | Conditions |

| Melting Point | 85-87 °C | (lit.) |

| 86 °C | ||

| Boiling Point | 285-286 °C | at 110 mmHg (lit.) |

| 286 °C | at 110 mmHg (lit.) |

Data sourced from ChemicalBook and Stenutz.[2][3]

The relatively high melting point for a non-polar molecule of its size is indicative of efficient crystal packing, while the elevated boiling point underscores the significant intermolecular attractions that must be overcome for vaporization. It is critical to note that the boiling point is reported at a reduced pressure (110 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.

The Causality Behind Experimental Determination: Methodological Imperatives

The precise determination of melting and boiling points is not merely a procedural task but a cornerstone of chemical characterization that validates a compound's identity and purity. The choice of methodology is dictated by the physical state of the substance and the required precision.

Melting Point Determination: The Capillary Method

The capillary method remains the most common and accessible technique for determining the melting point of a solid organic compound.[4] Its principle lies in heating a small, powdered sample within a sealed capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4] A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound, whereas impurities will lead to a depressed and broadened melting range.[5][6]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform heating.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. The packed sample height should be approximately 2-3 mm.

-

Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[5][6]

-

Controlled Heating: For a precise measurement, begin heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination: The Micro-Reflux (Capillary) Method

For determining the boiling point of small quantities of a liquid, or a high-boiling point solid like this compound after melting, the micro-reflux or capillary method is highly effective.[7] This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

-

Sample Preparation: Place a small amount of liquid this compound into a small test tube or fusion tube.

-

Capillary Inversion: Take a melting point capillary tube and seal one end. Place the sealed capillary, open end down, into the liquid sample.

-

Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with high-boiling silicone oil or a metal heating block).

-

Heating: Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.[7]

-

Observation of Boiling: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary as the liquid's vapor fills it.[9]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][9] This signifies the point where the external pressure just overcomes the vapor pressure of the liquid.

Structural Insights into Physical Properties

The molecular structure of this compound is directly responsible for its observed melting and boiling points. The biphenyl unit provides a large, planar surface area conducive to strong intermolecular pi-stacking interactions in the solid state. The benzyl group, while adding to the molecular weight, introduces a degree of conformational flexibility.

Conclusion

The melting and boiling points of this compound are critical parameters for its synthesis, purification, and application in research and development. A thorough understanding of the standardized experimental procedures for their determination, such as the capillary methods detailed herein, is essential for ensuring data integrity and reproducibility. The physicochemical properties of this compound are a direct consequence of its molecular architecture, and this guide provides the necessary technical framework for professionals working with this versatile compound.

References

- ResearchGate. (n.d.). Synthetic methods for 4-benzyl-1,1′-biphenyl derivatives.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Calgary. (n.d.). Melting point determination.

- SSERC. (n.d.). Melting point determination.

- Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- Pace University. (n.d.). Experiment 1 - Melting Points.

- Stenutz. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- JoVE. (2020, March 26). Video: Boiling Points - Procedure.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 613-42-3 [amp.chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Video: Boiling Points - Procedure [jove.com]

Introduction: Elucidating the Structure of 4-Benzylbiphenyl

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Benzylbiphenyl

This compound is a bi-aromatic compound featuring a biphenyl moiety linked to a benzyl group. Its structural complexity, arising from three distinct phenyl rings and a methylene bridge, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and characterization. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and tailored for researchers and drug development professionals. We will explore the causal relationships between the molecule's electronic environment and its spectral features, present a robust experimental protocol, and provide a comprehensive interpretation of the expected spectral data.

Core Principles: NMR Spectroscopy of Aromatic Systems

Understanding the NMR spectrum of this compound requires an appreciation for the unique magnetic properties of aromatic compounds.

-

¹H NMR and the Aromatic Ring Current: Protons directly attached to an aromatic ring (aryl protons) are significantly deshielded and resonate at lower fields (typically 6.5-8.0 ppm) than protons on simple alkenes.[1][2][3] This phenomenon is caused by the "ring current" effect, where the delocalized π-electrons of the aromatic ring circulate in the presence of an external magnetic field (B₀). This circulation induces a local magnetic field that reinforces the external field in the region of the aryl protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency.[1][2]

-

Benzylic Protons: Protons on a carbon atom adjacent to an aromatic ring, known as benzylic protons, also exhibit a characteristic chemical shift, typically in the range of 2.0-3.0 ppm.[3] Their proximity to the deshielding ring current of the aromatic system shifts them downfield compared to standard alkane protons.

-

¹³C NMR of Aromatic Carbons: Carbon atoms within an aromatic ring generally resonate between 110-150 ppm in a ¹³C NMR spectrum.[1][2] The precise chemical shift is influenced by the electronic effects of substituents. In standard proton-decoupled ¹³C NMR, quaternary carbons (those with no attached protons) often exhibit signals of lower intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (nOe) enhancement that protonated carbons experience.[4][5]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and benzylic regions. The asymmetry of the molecule results in a complex but interpretable pattern.

Expected Chemical Shifts and Multiplicities

-

Benzylic Protons (H7): The two protons of the methylene bridge (CH₂) are chemically equivalent and are expected to appear as a sharp singlet. Their position adjacent to "Ring B" places their resonance in the characteristic benzylic region.

-

Aromatic Protons (Rings A', B, C''): The 14 aromatic protons will produce a complex series of signals.

-

Ring C'' (Monosubstituted Benzyl Ring): The five protons on this ring (H2'' to H6'') will likely appear as a complex multiplet, as their chemical shifts are very similar.

-

Ring B (para-substituted): The four protons on this ring (H2, H3, H5, H6) form an AA'BB' system due to the para-substitution pattern. This typically resolves into two distinct signals, appearing as doublets. The protons ortho to the benzyl group (H2, H6) and the protons ortho to the phenyl group (H3, H5) will have slightly different chemical environments.

-

Ring A' (Monosubstituted Phenyl Ring): The five protons on this ring (H2' to H6') will also produce a multiplet. The ortho-protons (H2', H6') are expected to be the most downfield due to their proximity to the other aromatic ring.

-

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound, based on established chemical shift ranges and data from similar biphenyl derivatives.[6][7]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H7 (CH₂) | ~4.00 | Singlet (s) | 2H | Benzylic protons adjacent to an aromatic ring.[1][3] |

| H2'', H3'', H4'', H5'', H6'' | ~7.15 - 7.30 | Multiplet (m) | 5H | Protons of the monosubstituted benzyl ring. |

| H2, H6 | ~7.25 - 7.35 | Doublet (d) | 2H | Protons on Ring B, ortho to the benzyl group. |

| H3, H5 | ~7.45 - 7.55 | Doublet (d) | 2H | Protons on Ring B, ortho to the phenyl substituent (Ring A'). |

| H3', H4', H5' | ~7.35 - 7.45 | Multiplet (m) | 3H | Meta and para protons of the terminal phenyl ring (Ring A'). |

| H2', H6' | ~7.55 - 7.65 | Multiplet (m) | 2H | Ortho protons of Ring A', deshielded by proximity to Ring B. |

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Expected Chemical Shifts

Due to molecular symmetry, some carbon atoms are chemically equivalent (e.g., C2 and C6). We expect to see a total of 10 signals in the aromatic region and one signal for the aliphatic methylene carbon.

-

Aliphatic Carbon (C7): The methylene bridge carbon will appear in the aliphatic region, shifted slightly downfield due to its benzylic position.

-

Aromatic Carbons: All other carbons will resonate in the aromatic region (110-150 ppm).[2][8] Quaternary carbons (C1, C4, C1', C1'') will typically be weaker in intensity than the protonated carbons.

Data Summary and Interpretation

The table below outlines the predicted ¹³C NMR chemical shifts for this compound.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 (CH₂) | ~41.5 | Aliphatic carbon in a benzylic position. |

| C4'' | ~126.0 | Para carbon of the benzyl ring. |

| C3''/C5'' | ~128.5 | Meta carbons of the benzyl ring. |

| C2''/C6'' | ~129.0 | Ortho carbons of the benzyl ring. |

| C3/C5 | ~127.0 | Meta carbons of Ring B. |

| C2'/C6' | ~127.2 | Ortho carbons of Ring A'. |

| C3'/C5' | ~128.8 | Meta carbons of Ring A'. |

| C4' | ~129.5 | Para carbon of Ring A'. |

| C2/C6 | ~130.0 | Ortho carbons of Ring B. |

| C1 | ~138.5 | Quaternary carbon, attached to benzyl group. |

| C4 | ~139.8 | Quaternary carbon, attached to phenyl group. |

| C1' | ~141.0 | Quaternary carbon, ipso-carbon of Ring A'. |

| C1'' | ~141.2 | Quaternary carbon, ipso-carbon of Ring C''. |

Experimental Protocol and Workflow

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and correctly defined acquisition parameters.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains a reference standard, typically 0.03% Tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the tube securely and ensure the liquid column height is appropriate for the spectrometer (~4-5 cm).

-

-

Spectrometer Setup and Data Acquisition:

-

The experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]

-

Insert the sample into the spectrometer's magnet.

-

Perform standard instrument tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[10]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).[11] A longer acquisition time and a greater number of scans will be required due to the low natural abundance of ¹³C.[4] A relaxation delay of 2 seconds is standard.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Perform peak picking to identify the precise chemical shifts for all signals.

-

Experimental Workflow Diagram

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed electronic and structural fingerprint of the molecule. The ¹H spectrum is defined by a characteristic benzylic singlet around 4.00 ppm and a series of complex multiplets and doublets in the aromatic region between 7.15 and 7.65 ppm. The ¹³C spectrum confirms the structure with an aliphatic signal near 41.5 ppm and ten distinct aromatic signals, including four for the quaternary carbons. Together, these two spectroscopic techniques offer a powerful and definitive method for the structural elucidation and purity assessment of this compound, which is crucial for its application in research and development.

References

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- ChemicalBook. (n.d.). 4-Benzoylbiphenyl(2128-93-0) 13C NMR spectrum. ChemicalBook.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- Chemistry LibreTexts. (2024, March 17). 15.

- Chemistry LibreTexts. (2023, October 30). 15.

- Unknown. (n.d.).

- ChemicalBook. (n.d.). 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 4-BENZYLPHENOL(101-53-1) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 4-BENZYLPHENOL(101-53-1) 13C NMR spectrum. ChemicalBook.

- Supporting Information. (n.d.). General experimental details.

- Sanjay N. Jadhava, et al. (n.d.).

- PubChem. (n.d.). p-Benzylbiphenyl.

- The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- Unknown. (n.d.). 13C NMR Spectroscopy.

- Wishart, D.S., et al. (n.d.). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. College of Science.

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sc.edu [sc.edu]

An In-depth Technical Guide to the Mass Spectrometry of 4-Benzylbiphenyl: Principles, Fragmentation, and Protocols for Drug Development Professionals

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Benzylbiphenyl, a molecule of significant interest in medicinal chemistry and materials science. As a key structural motif in various pharmacologically active compounds, understanding its behavior under mass spectrometric conditions is paramount for researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable characterization.

The Significance of this compound in Modern Research

This compound belongs to the biphenyl class of compounds, which are recognized for their diverse biological activities. Biphenyl derivatives have been successfully developed as antihypertensive, anti-inflammatory, and anticancer agents. The unique structural arrangement of this compound, featuring a flexible benzyl group attached to a rigid biphenyl core, imparts specific physicochemical properties that are often sought in the design of novel therapeutics. Mass spectrometry plays a crucial role in the lifecycle of drug discovery and development, from the initial identification and structural elucidation of new chemical entities to metabolic profiling and quality control of pharmaceutical products.[1][2]

Electron Ionization Mass Spectrometry (EI-MS) of this compound

Electron ionization is a robust and widely used technique for the analysis of volatile and thermally stable nonpolar compounds like this compound. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules in the gas phase, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, providing valuable structural information.

The Fragmentation Pathway of this compound under EI

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. The key fragmentation steps are outlined below:

-

Molecular Ion Formation: The initial event is the removal of an electron from the this compound molecule to form the molecular ion at a mass-to-charge ratio (m/z) of 244.[3]

-

Benzylic Cleavage and Tropylium Ion Formation: The most prominent fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond.[1][4] This results in the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91.[2] This peak is often the base peak in the spectrum.

-

Formation of the Biphenylmethyl Cation: Cleavage of the C-C bond between the benzyl and biphenyl moieties can also lead to the formation of the biphenylmethyl cation at m/z 167.

-

Formation of the Biphenyl Cation: Loss of the entire benzyl group as a neutral radical results in the formation of the biphenyl cation at m/z 154.

-

Loss of a Hydrogen Atom: A common feature in the mass spectra of aromatic compounds is the presence of an [M-1]+ peak, corresponding to the loss of a hydrogen atom from the molecular ion, observed here at m/z 243.[4]

-

Further Fragmentation of the Biphenyl Ring: The biphenyl cation can undergo further fragmentation, such as the loss of acetylene (C2H2), leading to ions at lower m/z values.

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Interpreting the EI Mass Spectrum of this compound

The expected EI mass spectrum of this compound will be characterized by a prominent molecular ion peak at m/z 244 and a base peak at m/z 91, corresponding to the tropylium ion. Other significant fragments are expected at m/z 167, 153, and 243. The relative intensities of these peaks provide a unique fingerprint for the identification of this compound.

| m/z | Proposed Fragment | Formula |

| 244 | Molecular Ion | [C19H16]+• |

| 243 | [M-H]+ | [C19H15]+ |

| 167 | Biphenylmethyl Cation | [C13H11]+ |

| 153 | Biphenyl Cation | [C12H9]+ |

| 91 | Tropylium Ion | [C7H7]+ |

Experimental Protocol for GC-MS Analysis of this compound

This protocol provides a robust starting point for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required.

2. GC-MS Instrumentation and Conditions:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of aromatic compounds.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 15 °C/min.

-

Hold: Maintain at 300 °C for 5 minutes.[5]

-

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Range: Scan from m/z 50 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Caption: GC-MS workflow for this compound analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray ionization is typically employed for the analysis of polar and ionic compounds. The analysis of nonpolar compounds like this compound by ESI presents a challenge due to their low affinity for charge carriers in solution. However, with careful method development, ESI-MS can be a valuable tool, particularly when coupled with liquid chromatography for the analysis of complex mixtures.

Ionization Mechanisms for Nonpolar Compounds in ESI

For nonpolar aromatic hydrocarbons, ionization in ESI can occur through several mechanisms:

-

Protonation: In the presence of a proton source (e.g., formic acid in the mobile phase), protonation can occur, although it is generally inefficient for nonpolar compounds.

-

Adduct Formation: The formation of adducts with cations present in the mobile phase (e.g., Na+, K+, NH4+) can facilitate ionization.

-

Radical Cation Formation: Under certain conditions, particularly with the use of specific solvents and high capillary voltages, the formation of radical cations ([M]+•) can be observed.

Experimental Protocol for LC-MS Analysis of this compound

This protocol provides a general framework for the LC-MS analysis of this compound. Optimization of the mobile phase composition and ESI source parameters will be critical for achieving good sensitivity.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

-

Perform serial dilutions to create calibration standards.

2. LC-MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of nonpolar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 50% B, ramping up to 95% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS System: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Mass Range: Scan from m/z 100 to 400.

Caption: LC-MS workflow for this compound analysis.

Conclusion: A Powerful Tool for Structural Elucidation

Mass spectrometry is an indispensable technique for the structural characterization of this compound and its derivatives. Electron ionization provides a reproducible fragmentation pattern that serves as a reliable fingerprint for identification, with the formation of the tropylium ion being a key diagnostic feature. While electrospray ionization of this nonpolar molecule is more challenging, it offers the advantage of being readily coupled with liquid chromatography for the analysis of complex mixtures encountered in drug metabolism and formulation studies. The protocols and fragmentation insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently employ mass spectrometry in their work with this important class of compounds.

References

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.

- National Center for Biotechnology Information. (n.d.). p-Benzylbiphenyl. PubChem. [Link]

- Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

- TLC Collective. (2023). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

- YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]

- ResearchGate. (n.d.). Scheme 2.

Sources

An In-depth Technical Guide to the Infrared (IR) and Raman Spectra of 4-Benzylbiphenyl

Foreword: Unveiling Molecular Fingerprints

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 4-Benzylbiphenyl, a significant organic intermediate, presents a fascinating case for the application of vibrational spectroscopy. This guide provides a comprehensive exploration of the infrared (IR) and Raman spectra of this compound, offering a blend of theoretical principles, practical experimental protocols, and advanced computational analysis. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to leverage these powerful analytical techniques for unambiguous molecular identification and characterization.

The Significance of Vibrational Spectroscopy in Characterizing this compound